Ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-4,6-dimethylpyrimidine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the desired pyrrolo[3,4-d]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the pyrrolo[3,4-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolo[3,4-d]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.
Uniqueness
Ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group enhances its solubility and bioavailability, making it a promising candidate for drug development .
Biological Activity
Ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, including its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique pyrrolopyrimidine core structure characterized by an amino group at the 4-position and a carboxylate moiety at the 7-position. The molecular formula is C10H12N4O2 with a molecular weight of approximately 220.23 g/mol. This structural arrangement contributes to its reactivity and biological profile.
The primary biological activity of this compound lies in its role as an inhibitor of cyclin-dependent kinases (CDKs) . CDKs are crucial for cell cycle regulation; thus, their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Inhibition of CDKs
Studies indicate that this compound selectively inhibits CDK2 and TRKA, which are involved in various signaling pathways related to cancer proliferation. By disrupting these pathways, the compound may effectively induce apoptosis in tumor cells, making it a promising candidate for anticancer therapies .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound across various cancer cell lines:
Cell Line | Growth Inhibition (%) | IC50 (µM) |
---|---|---|
HOP-92 (Lung Carcinoma) | 71.8 | 0.22 |
NCI-H460 (Lung Carcinoma) | 66.12 | 0.89 |
ACHN (Renal Carcinoma) | 66.02 | Not specified |
In these studies, the compound exhibited significant growth inhibition rates, suggesting its effectiveness against multiple types of cancer cells .
Cell Cycle Analysis
Further investigations into the cell cycle effects revealed that treatment with this compound resulted in:
Cell Cycle Phase | Control (%) | Treated (%) |
---|---|---|
G0–G1 | 57.08 | 84.36 |
S | 29.33 | 11.49 |
G2/M | 13.59 | 4.15 |
These results indicate a notable arrest in the G0–G1 phase of the cell cycle upon treatment, further supporting its potential as an anticancer agent .
Case Studies
- In Vitro Studies on Renal Carcinoma : In a study involving renal carcinoma cell line RFX 393, this compound demonstrated enhanced cytotoxicity compared to control treatments, underscoring its selective targeting of cancerous cells while sparing normal cells .
- Molecular Docking Studies : Computational studies have shown that the compound binds effectively to CDK2 and TRKA active sites, indicating strong interactions that may enhance its inhibitory effects against these kinases .
Properties
Molecular Formula |
C10H12N4O2 |
---|---|
Molecular Weight |
220.23 g/mol |
IUPAC Name |
ethyl 4-amino-6-methylpyrrolo[3,4-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C10H12N4O2/c1-3-16-10(15)8-7-6(4-14(8)2)9(11)13-5-12-7/h4-5H,3H2,1-2H3,(H2,11,12,13) |
InChI Key |
BGVLMQOBBJGRPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CN1C)C(=NC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.